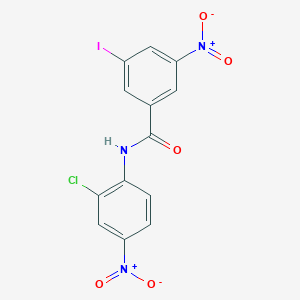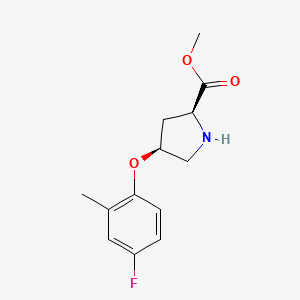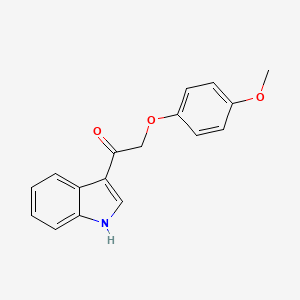![molecular formula C14H19N3O2 B12478921 ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12478921.png)
ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate is a synthetic organic compound that features a piperidine moiety linked to a benzoate ester through a diazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate typically involves the diazotization of an amine precursor followed by coupling with a piperidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. For instance, the synthesis may start with the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, which is then reduced to ethyl 4-aminobenzoate. The amine group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with piperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoate derivatives, while reduction can produce amine-substituted benzoates.
科学的研究の応用
Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in biochemical assays to study enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-(piperidin-1-yl)benzoate: Similar structure but lacks the diazenyl group.
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate: Contains a nitro group instead of a diazenyl group.
4-(2-Piperidin-1-yl-ethyl)-phenylamine: Features a piperidine moiety linked to an aniline derivative.
Uniqueness
Ethyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperidine-containing compounds and expands its utility in various applications.
特性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
ethyl 4-(piperidin-1-yldiazenyl)benzoate |
InChI |
InChI=1S/C14H19N3O2/c1-2-19-14(18)12-6-8-13(9-7-12)15-16-17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3 |
InChIキー |
KSMJJLRXXLMEFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)


![2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B12478851.png)
![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B12478853.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12478856.png)
![N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B12478863.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B12478878.png)


![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
